N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves the functionalization of preformed pyrrolidine rings. One common approach is the reaction of pyrrolidine-2-carboxylic acid derivatives with dodecylamine under appropriate conditions to form the desired amide bond . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The dodecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Proline derivatives: Compounds like proline and its derivatives share the pyrrolidine ring structure but differ in their side chains and functional groups.
Uniqueness
N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its combination of a long dodecyl chain and the pyrrolidine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other pyrrolidine derivatives, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H41N3O2 |
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Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-dodecyl-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-21(26)20-15-13-18-25(20)22(27)19-14-12-17-23-19/h19-20,23H,2-18H2,1H3,(H,24,26) |
InChI Key |
VWPVALOPPKNSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1CCCN1C(=O)C2CCCN2 |
Origin of Product |
United States |
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